What are the properties of 2-Tert-butyl-6-fluorophenol?
What are the properties of 2-Tert-butyl-6-fluorophenol?
An In-Depth Technical Guide to 2-Tert-butyl-6-fluorophenol
Introduction
2-Tert-butyl-6-fluorophenol is a substituted aromatic organic compound featuring a phenol backbone with a bulky tert-butyl group and an electronegative fluorine atom at the ortho positions relative to the hydroxyl group. This specific substitution pattern imparts a unique combination of steric hindrance and electronic properties, making it a molecule of significant interest for researchers in synthetic chemistry, materials science, and drug development. The steric bulk of the tert-butyl group can stabilize the corresponding phenoxy radical, a characteristic feature of hindered phenols often exploited for antioxidant applications. Concurrently, the ortho-fluorine atom modulates the acidity of the phenolic proton and influences the molecule's reactivity and intermolecular interactions through hydrogen bonding and dipole-dipole forces. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-tert-butyl-6-fluorophenol, intended as a technical resource for scientists and development professionals.
Physicochemical and Spectroscopic Properties
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(tert-butyl)-6-fluorophenol | |
| Synonyms | Phenol, 2-(1,1-dimethylethyl)-6-fluoro- | [1][2] |
| CAS Number | 133342-43-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₃FO | [2][3] |
| Molecular Weight | 168.21 g/mol | [3] |
Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 199.2 ± 20.0 °C at 760 mmHg | [4] |
| Density | 1.059 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
| Melting Point | Data not available. | |
| pKa | Data not available. Expected to be lower than that of 2-tert-butylphenol due to the electron-withdrawing effect of the ortho-fluorine atom. |
Spectroscopic Data
A full experimental spectroscopic dataset is not published; however, key expected features and reported data are described below.
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¹H NMR (Proton NMR): The proton NMR spectrum provides clear diagnostic signals for the compound's structure. In a published synthesis, the spectrum in CDCl₃ showed characteristic peaks for the tert-butyl protons, the hydroxyl proton, and the three aromatic protons.[3]
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δ ~1.40 ppm (9H, singlet): Corresponds to the nine equivalent protons of the sterically bulky tert-butyl group.
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δ ~5.26 ppm (1H, singlet): The phenolic hydroxyl proton. The chemical shift can vary with concentration and solvent.
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δ ~6.75 - 7.01 ppm (3H, multiplet): Represents the three protons on the aromatic ring, coupled to each other and to the fluorine atom.
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-
¹³C NMR (Carbon NMR): While an experimental spectrum is not available, the expected chemical shifts can be predicted based on the structure:
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Quaternary Carbons: Four signals are expected for the four non-protonated carbons: the carbon bearing the hydroxyl group (C-O), the carbon with the fluorine (C-F), the carbon attached to the tert-butyl group, and the quaternary carbon of the tert-butyl group itself. The C-F bond will induce a large C-F coupling constant.
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Aromatic CH Carbons: Three distinct signals for the protonated aromatic carbons.
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Aliphatic Carbons: One signal for the three equivalent methyl groups of the tert-butyl substituent.
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-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
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~3600-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
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~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
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~2960-2870 cm⁻¹ (strong): Aliphatic C-H stretching of the tert-butyl group.
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~1600 and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1250-1000 cm⁻¹: C-F stretching and C-O stretching bands.
-
-
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 168. A prominent fragment would be the loss of a methyl group (M-15) to form a stable benzylic-type cation at m/z = 153.
Synthesis and Reactivity
Synthesis
2-Tert-butyl-6-fluorophenol can be synthesized via electrophilic fluorination of 2-tert-butylphenol. The ortho-tert-butyl group effectively blocks one ortho position, directing the incoming electrophile to the other available ortho and para positions. The use of specific fluorinating agents can favor ortho-fluorination.
Caption: Synthesis workflow for 2-tert-butyl-6-fluorophenol.
The following protocol is adapted from a published procedure for the synthesis of 2-tert-butyl-6-fluorophenol from 2-tert-butylphenol using acetyl hypofluorite.[3]
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Preparation of the Fluorinating Agent: Prepare a solution of acetyl hypofluorite by bubbling fluorine gas through a cooled (-75 °C) suspension of sodium acetate in glacial acetic acid and trichlorofluoromethane.
-
Reaction Setup: In a separate reaction vessel, dissolve 2-tert-butylphenol (1.0 mmol) in trichlorofluoromethane (5 ml). Cool the solution to -60 °C under an inert atmosphere.
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Fluorination: Slowly add the prepared acetyl hypofluorite solution (approx. 1.5 equivalents) to the cooled solution of 2-tert-butylphenol while maintaining the temperature at -60 °C.
-
Reaction Progression: Stir the reaction mixture for 1 hour, allowing the temperature to gradually rise from -60 °C to -35 °C.
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Work-up: Pour the resulting mixture into water and extract the product with an organic solvent such as methylene dichloride. Perform a standard aqueous work-up, including washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).
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Purification: After removing the solvent under reduced pressure, purify the residue by vacuum distillation to afford pure 2-tert-butyl-6-fluorophenol (boiling point 69-70 °C at 10 Torr).[3]
Reactivity
The reactivity of 2-tert-butyl-6-fluorophenol is governed by the interplay between the hydroxyl group, the aromatic ring, and the two ortho substituents.
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Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form the corresponding phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions. The acidity is enhanced by the electron-withdrawing fluorine atom.
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Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director. However, both ortho positions are substituted. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation) is strongly directed to the para position (C4). The reaction rate may be slower compared to unhindered phenols due to steric effects.
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Oxidation: Like other hindered phenols, 2-tert-butyl-6-fluorophenol can be oxidized to a phenoxy radical. The steric hindrance provided by the ortho-tert-butyl group contributes to the stability of this radical, which is a key attribute for antioxidant activity.
Potential Applications and Research Context
While specific large-scale industrial applications for 2-tert-butyl-6-fluorophenol are not widely documented, its structure suggests several areas of high potential for research and development.
-
Pharmaceutical and Agrochemical Synthesis: Fluorinated organic molecules are of immense importance in drug discovery and agrochemicals. The 2-tert-butyl-6-fluorophenol moiety can be incorporated as a key building block to synthesize complex molecules with potentially enhanced metabolic stability, binding affinity, or bioavailability. It is available commercially as a reagent for such research purposes.[3]
-
Antioxidants and Stabilizers: The sterically hindered phenol structure is the cornerstone of many commercial antioxidants used to prevent oxidative degradation in polymers, fuels, and lubricants.[7] The presence of fluorine could modify the antioxidant potential and physical properties (like solubility and volatility) compared to non-fluorinated analogues such as 2,6-di-tert-butylphenol.
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Ligand Development: The phenoxide, formed upon deprotonation, can act as a ligand for various metal centers. The electronic and steric profile, fine-tuned by the fluoro and tert-butyl groups, could lead to catalysts with novel reactivity and selectivity.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 2-tert-butyl-6-fluorophenol is readily available. Therefore, it must be handled with the care appropriate for a novel research chemical, and safety protocols should be based on data from structurally similar compounds.
Hazard Assessment (Inferred)
Based on GHS classifications for similar compounds like 2-tert-butyl-4-fluorophenol, the potential hazards may include:
-
Harmful if swallowed (Acute toxicity, oral).[8]
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Causes skin irritation.[8]
-
Causes serious eye damage.[8]
-
May cause respiratory irritation.[8]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
BIOFOUNT. (n.d.). 133342-43-5 | 2-tert-Butyl-6-fluorophenol. Retrieved from [Link]
-
Yantai Sheng Kai Lun Biological Products Co., Ltd. (n.d.). Product List. Retrieved from [Link]
-
Still, G. G., & Still, C. (1959). Ortho Alkylated Phenols. 2,6-Di-t-butylphenol. Journal of the American Chemical Society, 81(19), 5039–5041. [Link]
- Eckert, G. W. (1968). US Patent 3,408,410A - Ortho-tertiary butylation of phenol. Google Patents.
-
PubChem. (n.d.). 2-Tert-butyl-4-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(23), 14457-14466. [Link]
-
Gataullin, R. R., et al. (2018). Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. ResearchGate. Retrieved from [Link]
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